Tetrahydrofurfuryl butyrate

Flavor volatility Thermal stability Formulation consistency

Tetrahydrofurfuryl butyrate (CAS 2217-33-6) delivers a clean, sweet pineapple/apricot profile at exceptionally low use levels (0.9–15 mg/kg). Its fully saturated ring confers a high boiling point (225–227 °C), minimizing flavor loss during baking and extrusion—unlike volatile furfuryl butyrate. As a fixative, it extends top-note longevity. FDA-cleared under 21 CFR 172.515 with FEMA 3057/JECFA 1444 listings, this compound eliminates regulatory requalification delays versus non-listed analogs, accelerating food and beverage time-to-market. Request ≥98% purity and verify storage at 2–8 °C.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 2217-33-6
Cat. No. B1348770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl butyrate
CAS2217-33-6
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1CCCO1
InChIInChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
InChIKeyDPZVDLFOAZNCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Butyrate (CAS 2217-33-6): Verified Procurement Data for Flavor & Fragrance Applications


Tetrahydrofurfuryl butyrate (CAS 2217-33-6) is a fatty acid ester belonging to the tetrahydrofurfuryl ester class, derived from tetrahydrofurfuryl alcohol and n-butyric acid . It is a colorless to light yellow/orange clear liquid with a characteristic heavy, sweet aroma reminiscent of apricot and pineapple, and a fruity, pineapple-like taste with green and berry nuances . With a molecular formula of C₉H₁₆O₃ and molecular weight of 172.22 g/mol, it is insoluble in water but soluble in alcohols and miscible with oils . The compound is recognized by FEMA 3057, JECFA 1444, and FDA 21 CFR 172.515 for use as a synthetic flavoring agent in foods and pharmaceuticals [1].

Why Tetrahydrofurfuryl Butyrate Cannot Be Replaced by Generic Fruity Esters: A Physical Property & Regulatory Comparison


Substituting tetrahydrofurfuryl butyrate with a structurally similar analog, such as furfuryl butyrate or other tetrahydrofurfuryl esters (acetate, propionate), introduces quantifiable and functionally significant differences in physicochemical properties, organoleptic profile, and regulatory clearance. The fully saturated tetrahydrofuran ring imparts a higher boiling point (≈227 °C) compared to the unsaturated furfuryl analog (≈130 °C/52 mmHg), directly affecting volatility and vapor pressure in formulation . Furthermore, the specific ester chain length (butyrate) yields a distinct sensory threshold profile at 10–100 ppm that differs markedly from the acetate (honey/maple/bready) and propionate (nutty/caramellic/banana) variants [1]. Regulatory distinctions also exist: each analog carries a unique FEMA number and JECFA evaluation, and procurement specifications for purity and impurity profiles are not interchangeable without requalification under 21 CFR 172.515 [2].

Tetrahydrofurfuryl Butyrate: Head-to-Head Quantitative Differentiation for Scientific Procurement


Boiling Point and Volatility: Tetrahydrofurfuryl Butyrate vs. Furfuryl Butyrate

Tetrahydrofurfuryl butyrate exhibits a boiling point range of 225–227 °C at atmospheric pressure (759 mmHg), whereas the unsaturated analog furfuryl butyrate boils at 129–130 °C at 52 mmHg, corresponding to a significantly lower boiling point at atmospheric pressure (estimated ~212 °C) . This difference in volatility directly impacts retention during thermal processing and headspace concentration in finished products .

Flavor volatility Thermal stability Formulation consistency

Flash Point Safety Margin: Tetrahydrofurfuryl Butyrate vs. Tetrahydrofurfuryl Acetate

Tetrahydrofurfuryl butyrate has a flash point of 99 °C (210 °F), whereas tetrahydrofurfuryl acetate exhibits a significantly lower flash point of 83 °C (181 °F) [1][2]. This 16 °C (29 °F) higher flash point reduces flammability risk during high-temperature blending, spray drying, or in manufacturing environments with elevated ambient temperatures [1].

Process safety Flammability classification Storage and handling

Sensory Threshold and Flavor Profile: Tetrahydrofurfuryl Butyrate vs. Tetrahydrofurfuryl Propionate

At 10 ppm, tetrahydrofurfuryl butyrate exhibits taste characteristics described as berry, strawberry, green fruity pineapple, cherry, and tropical papaya . In contrast, tetrahydrofurfuryl propionate at 500 ppm is characterized as oily, musty, tropical, ethereal, rummy, with a fruity nuance . The butyrate ester provides a cleaner, fruitier profile at significantly lower use levels (1–15 ppm recommended) compared to the higher-use, more complex and musty propionate analog (1–20 ppm) [1].

Flavor formulation Sensory threshold Taste modulation

Regulatory Equivalence Gap: FEMA/JECFA Designation and Use Level Precedent

Tetrahydrofurfuryl butyrate is listed under FEMA 3057 and JECFA 1444, with an Acceptable Daily Intake (ADI) classified as 'No safety concern at current levels of intake' by JECFA (2004 evaluation) [1][2]. The structurally related furfuryl butyrate (FEMA not listed; JECFA 759) carries a different safety evaluation . Additionally, while tetrahydrofurfuryl butyrate's recommended usage in finished food is 0.9–15 mg/kg [3], tetrahydrofurfuryl acetate has established typical use levels of 2 ppm in beverages, 8 ppm in ice cream, and 20 ppm in baked goods [4], demonstrating that use levels are not transferable between analogs.

Regulatory compliance GRAS status Food additive specification

Evidence-Backed Procurement Scenarios for Tetrahydrofurfuryl Butyrate (CAS 2217-33-6)


Thermally Processed Baked Goods and Confectionery Requiring High-Temperature Flavor Stability

Based on its boiling point of 225–227 °C , tetrahydrofurfuryl butyrate is specifically indicated for applications involving prolonged or high-temperature thermal processing, such as baked products, hard candies, and extruded snacks. Its reduced volatility compared to furfuryl butyrate minimizes flavor loss during baking and cooking, ensuring consistent sensory delivery. This thermal stability, combined with a flash point of 99 °C [1], provides a safer processing profile than lower-flash alternatives like tetrahydrofurfuryl acetate (83 °C) [2].

Tropical and Berry Flavor Formulations Requiring Low-Use, Clean Fruit Profiles

With taste threshold characteristics at 10 ppm described as berry, strawberry, green fruity pineapple, cherry, and tropical papaya , and recommended use levels of 0.9–15 mg/kg in finished food [3], tetrahydrofurfuryl butyrate is optimal for delicate fruit flavor systems (pineapple, strawberry, tropical blends) where a clean, sweet, fruity character is desired without musty or nutty off-notes. It offers a lower-use alternative to tetrahydrofurfuryl propionate, which requires higher concentrations (~500 ppm for sensory perception) and imparts a more complex, oily, musty profile .

Flavor Fixative and Modifier in Complex Ester Blends

Tetrahydrofurfuryl butyrate functions effectively as a fixative for more volatile esters (e.g., butyl butyrate) and as a general modifier in fruit flavor compositions . Its relatively high boiling point and lower vapor pressure (0.053–0.1 mmHg at 25 °C) allow it to retard the evaporation of top notes, prolonging flavor duration in finished products. This fixative property is quantitatively supported by its vapor pressure data compared to lower molecular weight esters in the same class, making it a strategic selection for long-lasting flavor delivery systems.

Compliance-Driven Procurement for Global Food and Beverage Markets

Tetrahydrofurfuryl butyrate is cleared under FDA 21 CFR 172.515 with FEMA 3057 and JECFA 1444 designations, and has been evaluated by JECFA with an ADI of 'Acceptable' (no safety concern at current intake levels) [4][5]. For manufacturers seeking a globally compliant fruity ester with established regulatory precedent, this compound offers a clear documentation trail that its analog furfuryl butyrate (JECFA 759) or other non-FEMA listed esters may lack . Procurement of this specific FEMA/JECFA-listed entity minimizes regulatory requalification efforts and accelerates time-to-market for food and beverage applications.

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